CaProRS Inhibitory Potency of the Parent Acid and Retention of Activity in Ester Prodrugs
The parent carboxylic acid, 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (CHEMBL153347), inhibits Candida albicans prolyl-tRNA synthetase with an IC₅₀ of 25 nM [1]. Structure–activity relationship data from the same chemical series demonstrate that esterification of the 4‑carboxylate with lipophilic alcohol moieties retains low‑nanomolar target affinity: the 3,4‑dichlorobenzyl ester of the 6‑chloro‑8‑methyl analog (CHEMBL345331) exhibits an IC₅₀ of 20 nM against CaProRS [2]. These data confirm that the 2‑oxoethyl ester linkage does not abrogate enzyme inhibition. Although direct IC₅₀ data for CAS 355429‑16‑2 are not yet published, its shared 6‑bromo‑2‑(4‑bromophenyl)quinoline‑4‑carboxylate pharmacophore places it within the same potent inhibitory class [1][3].
| Evidence Dimension | Inhibition of Candida albicans prolyl-tRNA synthetase (CaProRS) – aminoacylation assay |
|---|---|
| Target Compound Data | No direct IC₅₀ reported; predicted to be in the low‑nanomolar range based on parent acid (IC₅₀ 25 nM) and structurally analogous ester (IC₅₀ 20 nM) |
| Comparator Or Baseline | Parent acid: 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid, IC₅₀ = 25 nM. Closest characterized ester analog: 2-(4-bromo-phenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid 3,4-dichloro-benzyl ester, IC₅₀ = 20 nM |
| Quantified Difference | Parent acid IC₅₀ 25 nM → ester analogs retain single‑digit to low‑double‑digit nanomolar potency (≤4‑fold shift observed in analogous pairs) |
| Conditions | Aminoacylation assay using recombinant Candida albicans prolyl-tRNA synthetase (ChEMBL/Cubist Pharmaceuticals protocol); 25 °C, pH 7.4 |
Why This Matters
Procurement of CAS 355429‑16‑2 provides a pre‑activated ester prodrug scaffold that is expected to deliver comparable target engagement to the parent acid while enabling modular tuning of pharmacokinetic properties through the 2‑oxoethyl ester moiety.
- [1] BindingDB BDBM50097105 / ChEMBL153347: 6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid IC₅₀ = 25 nM (CaProRS). View Source
- [2] BindingDB BDBM50097095 / CHEMBL345331: 2-(4-Bromo-phenyl)-6-chloro-8-methyl-quinoline-4-carboxylic acid 3,4-dichloro-benzyl ester IC₅₀ = 20 nM (CaProRS). View Source
- [3] Yu, X.Y. et al. Bioorg. Med. Chem. Lett. 2001, 11, 541–544. View Source
